Q ME
Overview
Description
Q ME is a bicyclic organic compound with the molecular formula C₈H₁₅N. It is also known as 4-Methyl-1-azabicyclo(2.2.2)octane. This compound is a derivative of quinuclidine, a bicyclic amine, and is characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclic framework. The compound has a molecular weight of 125.2114 g/mol .
Preparation Methods
Q ME can be synthesized through various methods. One efficient synthetic route involves the intramolecular dehydration reaction of 4-(2-hydroxyethyl)piperidine vapor in the presence of a solid acidic catalyst, such as CNM-3. This reaction is carried out at 425°C for 4 hours, yielding quinuclidine with a yield of up to 84.3% . Industrial production methods may involve similar dehydration reactions, optimized for large-scale production.
Chemical Reactions Analysis
Q ME undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like periodates and reducing agents like hydrogen gas. For example, 1-Benzyl-4-aza-1-azoniabicyclo(2.2.2)octane periodate can convert oximes and α-sulfinyl oximes to the corresponding carbonyl compounds and β-keto sulfoxides, respectively . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Q ME has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it serves as a precursor for the development of pharmaceuticals and bioactive molecules. The compound’s unique structure makes it valuable for studying molecular interactions and mechanisms of action. Additionally, it has applications in the industry, particularly in the production of fine chemicals and catalysts .
Mechanism of Action
The mechanism of action of Q ME involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. For example, it can act as a ligand for certain receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Q ME can be compared with other similar compounds, such as 1,4-Diazabicyclo(2.2.2)octane (DABCO) and 2-Azabicyclo(3.2.1)octane. DABCO is known for its effectiveness as a basic organocatalyst in various organic transformations, including C-H functionalization and the synthesis of heterocyclic compounds . 2-Azabicyclo(3.2.1)octane, on the other hand, is a nitrogen-containing heterocycle with significant potential in drug discovery . The uniqueness of this compound lies in its specific bicyclic structure and its applications in both chemistry and biology.
Properties
IUPAC Name |
4-methyl-1-azabicyclo[2.2.2]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-8-2-5-9(6-3-8)7-4-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHGEIMBTIHQGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(CC1)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196577 | |
Record name | 1-Azabicyclo(2.2.2)octane, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45651-41-0 | |
Record name | 1-Azabicyclo(2.2.2)octane, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045651410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo(2.2.2)octane, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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